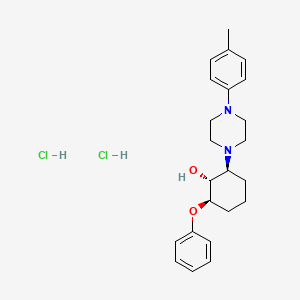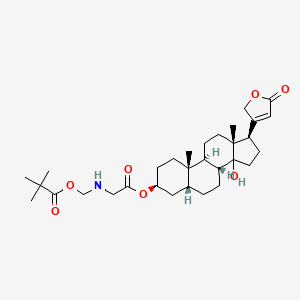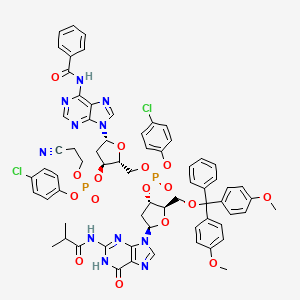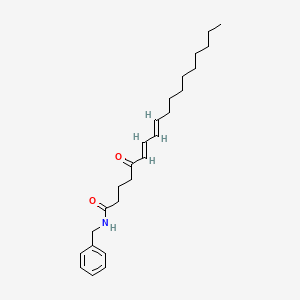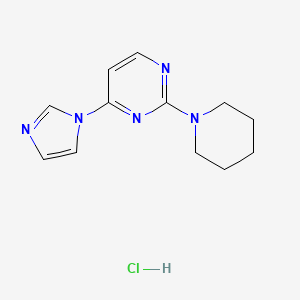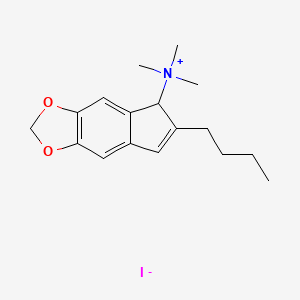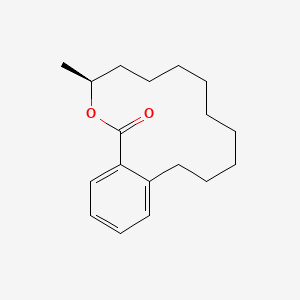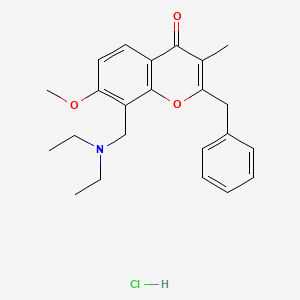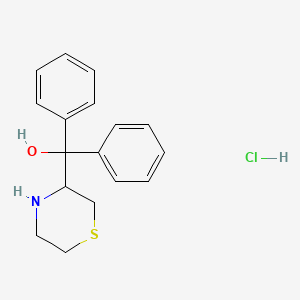
(-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and two phenyl groups attached to the alpha carbon. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride typically involves the reaction of thiomorpholine with benzophenone under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production while maintaining product quality. The use of automated systems and process optimization can further enhance the efficiency and cost-effectiveness of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or sulfides.
Substitution: The phenyl groups and the thiomorpholine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl rings or the thiomorpholine ring.
Applications De Recherche Scientifique
(-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of (-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride include other thiomorpholine derivatives and compounds with similar structural features, such as:
Thiomorpholine: The parent compound of the thiomorpholine ring.
Benzophenone: A compound with two phenyl groups attached to a carbonyl group.
Diphenylmethanol: A compound with two phenyl groups attached to a methanol group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the thiomorpholine ring and the diphenylmethanol structure. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
102367-33-9 |
|---|---|
Formule moléculaire |
C17H20ClNOS |
Poids moléculaire |
321.9 g/mol |
Nom IUPAC |
diphenyl(thiomorpholin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C17H19NOS.ClH/c19-17(14-7-3-1-4-8-14,15-9-5-2-6-10-15)16-13-20-12-11-18-16;/h1-10,16,18-19H,11-13H2;1H |
Clé InChI |
RHNJVRBDRSSUAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC(N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
